molecular formula C17H18ClNO3 B6193510 4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride CAS No. 2694734-89-7

4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride

Cat. No.: B6193510
CAS No.: 2694734-89-7
M. Wt: 319.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous monitoring and adjustments to the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it can be used to study cellular processes and interactionsIn industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other benzoate derivatives or compounds with similar functional groups. The comparison can focus on differences in chemical structure, reactivity, and applications .

List of Similar Compounds:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride' involves the reaction of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-ethylphenol", "4-(2-aminoacetyl)benzoic acid", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenol and 4-(2-aminoacetyl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

2694734-89-7

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.